1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one
Overview
Description
The compound “1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. In this case, the pyrazole ring is substituted with an ethyl group at one nitrogen and a trifluoroethanone group at the 4-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, an ethyl group, and a trifluoroethanone group. The trifluoroethanone group would introduce a degree of polarity to the molecule, and the presence of the fluorine atoms could result in unique reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the trifluoroethanone group in this compound could increase its polarity, potentially affecting its solubility in various solvents .Scientific Research Applications
Chemical Synthesis and Reactivity
- Chemical Synthesis : The compound has been used in the synthesis of various chemical structures. For example, it reacted with substituted hydrazines in different solvents to give mixtures of regioisomeric 3- and 5-substituted pyrazoles, demonstrating its utility in organic synthesis (Mikhed’kina et al., 2009).
Biological Applications
- Anticancer Potential : Some derivatives synthesized from compounds similar to 1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one have shown potential in suppressing lung cancer cell growth, indicating its relevance in cancer research (Zheng et al., 2010).
- Antimicrobial Properties : Certain ethanone derivatives related to this compound have been found to possess significant antibacterial properties, suggesting its application in developing new antimicrobial agents (Asif et al., 2021).
Future Directions
Properties
IUPAC Name |
1-(1-ethylpyrazol-4-yl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-2-12-4-5(3-11-12)6(13)7(8,9)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCNDJSHSRZDCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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